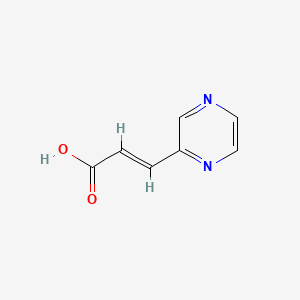

(2E)-3-pyrazin-2-ylacrylic acid

Descripción general

Descripción

(2E)-3-pyrazin-2-ylacrylic acid is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2E)-3-Pyrazin-2-ylacrylic acid is an organic compound characterized by its unique structure, which combines a pyrazine ring with an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant findings from various studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted at the 2-position with a vinyl group that is further connected to a carboxylic acid group. Its molecular formula is C_8H_7N_2O_2, and it possesses both heterocyclic and unsaturated functionalities, contributing to its diverse biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Candida albicans | 64 | Weak |

The Minimum Inhibitory Concentration (MIC) values indicate that the compound demonstrates moderate activity against common pathogens, suggesting its potential utility in developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. It is hypothesized that the compound binds to specific receptors or enzymes, modulating their activity. For instance, preliminary studies suggest that it may inhibit COX enzymes, thereby decreasing the synthesis of inflammatory prostaglandins.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for many conventional antibiotics.

Case Study 2: Anti-inflammatory Effects in Animal Models

In an animal model of inflammation, this compound was administered to assess its anti-inflammatory effects. The results showed a significant reduction in edema and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

(2E)-3-pyrazin-2-ylacrylic acid has demonstrated significant antimicrobial properties. Research indicates that compounds related to pyrazine derivatives exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications in the pyrazine ring can enhance efficacy against resistant strains of bacteria .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that derivatives of acrylic acids can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress . The ability to modify the compound's structure allows for the development of more potent anticancer agents.

Anti-inflammatory Effects

Research indicates that pyrazine derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unsaturated carbonyl group can participate in Michael additions, allowing for the formation of complex molecules with diverse functionalities .

Coordination Chemistry

The compound's ability to act as a ligand in coordination chemistry is noteworthy. Its nitrogen atoms can coordinate with metal centers, facilitating the formation of coordination complexes that are useful in catalysis and material science .

Case Studies

Propiedades

IUPAC Name |

(E)-3-pyrazin-2-ylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBJLSSHYOOFSG-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419465 | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123530-66-5, 6705-27-7 | |

| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.